3-Fluoropyrazin-2-amine
Overview
Description
3-Fluoropyrazin-2-amine is a synthetic organic molecule with a pyrazine ring substituted with a fluorine atom and an amino group . It has a molecular weight of 113.09 .
Molecular Structure Analysis
The molecular formula of 3-Fluoropyrazin-2-amine is C4H4FN3 . It consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrazine ring is substituted with a fluorine atom and an amino group.Physical And Chemical Properties Analysis
3-Fluoropyrazin-2-amine is a powder at room temperature .Scientific Research Applications
Fluorogenic Reagents for Analytical Chemistry
3-Fluoropyrazin-2-amine derivatives, such as 3-Benzoyl-2-quinolinecarboxaldehyde, have been synthesized and characterized as precolumn fluorogenic reagents. They are used in micro-column liquid chromatography with laser-induced fluorescence detection for the high-sensitivity determination of primary amines, including amino acids and hydrolyzed protein samples, with detection limits in the low femtogram range (Beale et al., 1989).
Synthesis of Novel Compounds
3-Fluoropyrazin-2-amine-based compounds have been synthesized for various applications. For example, a study demonstrated the preparation of ketopiperazines as histamine H3 antagonists. The compounds exhibited high selectivity and potency, with low drug-drug interaction potential (Procopiou et al., 2007). Similarly, enaminones containing N-arylpyrazole have been synthesized for potential antitumor and antimicrobial activities (Riyadh, 2011).
Medical Chemistry and Drug Synthesis
In medical chemistry, fluorinated pyrazoles, such as 3-amino-4-fluoropyrazoles, have been developed for their use as building blocks. These compounds are of interest for further functionalization in medicinal chemistry applications, offering a base for the synthesis of various pharmacologically relevant structures (Surmont et al., 2011).
Advanced Chemical Reactions and Analysis
3-Fluoropyrazin-2-amine derivatives have been used in advanced chemical reactions, such as the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. This process involves catalytic amination conditions leading to various substitution products, demonstrating the compound's versatility in chemical synthesis (Stroup et al., 2007).
Applications in Fluorescent Imaging
Derivatives of 3-Fluoropyrazin-2-amine have been utilized in the development of novel polymers with naphthalimide pendant groups for fluorescent imaging. These compounds exhibit properties useful for creating positive or negative fluorescent patterned images, applicable in various imaging techniques (Tian et al., 2002).
Safety And Hazards
3-Fluoropyrazin-2-amine is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-fluoropyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJZLUMLBIJZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropyrazin-2-amine | |
CAS RN |
1206523-95-6 | |
Record name | 3-fluoropyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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